molecular formula C14H10ClF3O2 B6382197 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% CAS No. 1261929-00-3

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%

Cat. No. B6382197
CAS RN: 1261929-00-3
M. Wt: 302.67 g/mol
InChI Key: GZSQRSJPIQUBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-C4-2M5-TFP) is a phenolic compound that has been used in a variety of applications in scientific research. It is a colorless solid with a melting point of approximately 100°C and a boiling point of approximately 300°C. It is soluble in polar organic solvents and has a high solubility in water. 2-C4-2M5-TFP is an important reagent in organic synthesis and is a novel building block for the preparation of a wide range of compounds.

Mechanism of Action

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to be an effective catalyst in organic reactions. In particular, it has been used in the synthesis of heterocyclic compounds, where it acts as a Lewis acid. It has also been found to be effective in the synthesis of enantiomerically pure compounds, where it acts as a chiral ligand. In addition, it has been used in transition metal-catalyzed reactions, where it acts as a ligand to promote the formation of a transition metal complex.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water and a low toxicity. It is also an effective catalyst in organic reactions, and can be used to synthesize enantiomerically pure compounds and heterocyclic compounds. However, it is not suitable for use in the synthesis of compounds with a low melting point, as it has a melting point of approximately 100°C.

Future Directions

In the future, 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of novel compounds, such as polymers and nanomaterials. It could also be used in the synthesis of compounds with a low melting point, such as low-melting point polymers. In addition, it could be used in the synthesis of compounds with a wide range of functional groups, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the synthesis of compounds with a wide range of biological activities, such as antibiotics and anti-cancer agents.

Synthesis Methods

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 2-methoxy-5-trifluoromethylphenyl bromide. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is catalyzed by a base such as potassium carbonate and the product is isolated using a suitable technique such as column chromatography.

Scientific Research Applications

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of applications in scientific research. It has been used as a building block in the synthesis of novel compounds, such as aryl sulfonamides and aryl amides. It has also been used as a ligand in transition metal-catalyzed reactions, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of enantiomerically pure compounds, as well as in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSQRSJPIQUBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686185
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenol

CAS RN

1261929-00-3
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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